2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186535 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32873-56-6 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-56-6 | |
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| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
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| Record name | 32873-56-6 | |
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| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
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| Record name | N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Derivatization Strategies for 2 Acetylamino 5 Mercapto 1,3,4 Thiadiazole and Its Derivatives
General Synthesis Pathways of 1,3,4-Thiadiazole (B1197879) Derivatives
The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been established. These routes often begin with open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms, which are then cyclized to form the aromatic five-membered ring.
A prevalent and efficient method for synthesizing 2-amino-5-mercapto-1,3,4-thiadiazole, the direct precursor to the title compound, involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide. connectjournals.comsbq.org.brgoogle.com This reaction is typically conducted in a basic medium. For instance, treating thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide leads to the formation of a potassium hydrazothiocarbonamide dithiocarboxylate intermediate, which upon heating, cyclizes to the potassium salt of 2-amino-5-mercapto-1,3,4-thiadiazole. connectjournals.com
Another variation of this process allows for the production of 2-amino-5-mercapto-1,3,4-thiadiazoles in high yields by reacting thiosemicarbazides with carbon disulfide in an aqueous phase. google.com This reaction is facilitated by the presence of the ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole and is generally carried out at temperatures above 40°C, with a preferred range of 55°C to 100°C. google.com The use of the mother liquor from a previous reaction can also be employed to facilitate this synthesis. google.com
Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives from Thiosemicarbazide and Carbon Disulfide
| Starting Material | Reagents | Temperature | Yield | Product |
| Thiosemicarbazide | Carbon Disulfide, Aqueous Phase | 75°C - 90°C | 90% | 2-Amino-5-mercapto-1,3,4-thiadiazole |
| 4-Phenylthiosemicarbazide | Carbon Disulfide, Aqueous Phase | >40°C | 80% | 2-Phenylamino-5-mercapto-1,3,4-thiadiazole |
| Thiosemicarbazide | Carbon Disulfide, Anhydrous Sodium Carbonate | Not Specified | Not Specified | 2-Amino-5-mercapto-1,3,4-thiadiazole researchgate.net |
Formation from 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) serves as a versatile starting material for the synthesis of a wide array of substituted 1,3,4-thiadiazole derivatives. researchgate.netresearchgate.netfrontiersin.org The molecule possesses two reactive sites—the amino group at position 2 and the mercapto group at position 5—allowing for various derivatization strategies. researchgate.net
For example, AMT can undergo Michael addition reactions with α,β-unsaturated compounds. researchgate.net Its reaction with acrylonitrile (B1666552) in methanol (B129727) with triethylamine (B128534) as a catalyst yields both S-substituted and N,S-disubstituted products. researchgate.net Furthermore, the amino group of AMT can be diazotized and subsequently coupled with aromatic compounds to produce azo dyes. asianpubs.org The thioetherification of AMT is another common strategy, as seen in its reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in a sodium hydroxide/acetone (B3395972) solution to form a glucoside derivative. frontiersin.org
Beyond the use of carbon disulfide, several other established methods exist for the synthesis of the 1,3,4-thiadiazole ring system.
Cyclization of Thiosemicarbazides with Carboxylic Acids or their Derivatives: Thiosemicarbazides or their derivatives can be cyclized with various reagents like carboxylic acids, encyclopedia.pub acyl chlorides, nih.gov or esters. The cyclization of thiosemicarbazide with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) is a common route. A one-pot synthesis method has been developed using a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE), avoiding more toxic reagents. encyclopedia.pub Thiosemicarbazide can also react directly with acetyl chloride to form a 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov
From Thiohydrazides: Substituted thiohydrazides can be treated with thiophosgene to yield 1,3,4-thiadiazole-2-thione analogues. connectjournals.com
From Acylhydrazines and Isothiocyanates: The reaction of acylhydrazines with isothiocyanates produces 1,4-disubstituted thiosemicarbazides. These intermediates can then be cyclized by treatment with concentrated sulfuric acid to afford 2,5-disubstituted 1,3,4-thiadiazoles. nih.gov
Oxidative Cyclization: The oxidative cyclization of thiosemicarbazones using reagents like ferric chloride is another pathway to produce substituted 1,3,4-thiadiazoles. researchgate.net
Acetylation Reactions Leading to 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
The target compound, this compound, is synthesized via the acetylation of its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole. This reaction selectively modifies the amino group at the 2-position of the thiadiazole ring.
The acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole is a key step in the synthesis of various pharmaceutical compounds. google.com The reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the amino group, converting it into an acetamido group. This transformation is typically achieved using acetylating agents in an acidic medium. prepchem.com One documented procedure involves reacting 2-amino-5-mercapto-1,3,4-thiadiazole with a mixture of polyphosphoric acid and acetic acid. prepchem.com
For the synthesis of this compound, specific reaction conditions have been reported to achieve the desired product. In one established method, polyphosphoric acid and acetic acid are heated together before the addition of 2-amino-5-mercapto-1,3,4-thiadiazole. prepchem.com The reaction mixture is then heated further to drive the acetylation to completion.
Table 2: Synthesis of this compound
| Starting Material | Reagents | Temperature | Reaction Time | Product |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | Polyphosphoric acid, Acetic acid | 120°C | 1 hour | This compound prepchem.com |
The procedure involves heating a mixture of 190 grams of polyphosphoric acid and 406 grams of acetic acid to 100°C. To this, 250 grams of 2-amino-5-mercapto-1,3,4-thiadiazole is added. The reaction is continued for an additional hour at 120°C. The product is isolated by cooling the reaction mixture and pouring it over ice, which causes the product to precipitate. The resulting solid is then filtered and dried, yielding this compound with a melting point reported to be greater than 290°C. prepchem.com Optimization of yield in such procedures typically involves controlling the temperature, reaction time, and the ratio of reactants and reagents to ensure complete acetylation while minimizing side reactions.
Functionalization Strategies for this compound Derivatives
Alkylation reactions are a fundamental strategy for modifying the this compound scaffold. The thiol group is particularly susceptible to alkylation under basic conditions, leading to the formation of S-alkylated derivatives. This reactivity has been harnessed to synthesize macrocyclic compounds containing two 2-imino-5-mercapto-2,3-dihydro-1,3,4-thiadiazole subunits.
The synthesis of these macrocycles often involves a stepwise approach. First, 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-thione is regiospecifically S-alkylated with an α,ω-dihaloalkane in the presence of a base like potassium hydroxide. The resulting α,ω-bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]alkane is then acylated, for instance with acetic anhydride (B1165640), to yield the corresponding 2-acetylamino derivative. Subsequent macrocyclization is achieved by reacting this intermediate with another α,ω-dihaloalkane under basic conditions, leading to N-alkylation at the 3-position of the thiadiazole ring and the formation of the macrocyclic structure.
An example of such a macrocycle is 1,5-[5,5'-(1,3-phenylenedimethylenedithio)bis(2,3-dihydro-2-acetylimino-1,3,4-thiadiazol-2-yl)]-3-oxapentane, the structure of which has been confirmed by X-ray crystallography. The successful formation of the macrocycle is evidenced by the appearance of a NCH2 group in the 1H and 13C NMR spectra, replacing the NH proton.
Table 1: Examples of Reagents Used in Alkylation and Macrocycle Formation
| Starting Material | Reagent 1 | Reagent 2 | Product Type |
|---|---|---|---|
| 5-Amino-2,3-dihydro-1,3,4-thiadiazole-2-thione | α,ω-Dibromoalkane, KOH | Acetic Anhydride | α,ω-Bis[(5-acetylamino-1,3,4-thiadiazol-2-yl)thio]alkane |
Amidation reactions provide a versatile route to functionalize the amino group of the thiadiazole ring. A series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized through an amidation reaction between 5-amino-1,3,4-thiadiazole-2-thiol and various substituted phenylacetic acids. nih.gov This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent like acetonitrile at room temperature. nih.gov
The general procedure involves the direct treatment of 5-amino-1,3,4-thiadiazole-2-thiol with the desired carboxylic acid in the presence of the coupling agents. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product is isolated and purified, often involving extraction and washing steps with aqueous solutions of sodium bicarbonate and diluted sulfuric acid to remove unreacted starting materials and byproducts. nih.gov This methodology allows for the introduction of a wide range of substituents on the phenyl ring, leading to a library of derivatives with varying electronic and steric properties. nih.gov
Electrosynthesis offers a green and efficient alternative for the synthesis of novel this compound derivatives. The electrochemical behavior of the parent compound, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), has been investigated using techniques like cyclic voltammetry (CV). prepchem.comnih.gov These studies reveal that AMT undergoes an "electron transfer + chemical reaction" (EC) mechanism. prepchem.comnih.gov
Constant current electrolysis (CCE) has been employed as a facile and cost-effective method for the formation of S–S and S–C bonds. prepchem.comnih.gov For instance, the electrosynthesis of bis-(5-amino-1,3,4-thiadiazol-2-yl)disulfide can be achieved by dissolving AMT in a suitable solvent system, such as an acetic acid buffer/ethanol (B145695) mixture, and electrolyzing it in an undivided cell at a specific potential. nih.gov Similarly, the reaction of AMT with electrochemically generated p-benzoquinone (from hydroquinone) can lead to the formation of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol. nih.gov These electroorganic synthetic methods provide a powerful tool for generating new derivatives under mild conditions. prepchem.comnih.gov The electrochemical study of 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives using carbon paste electrodes has also been reported, showing oxidation peaks corresponding to the formation of disulfides. connectjournals.com
The incorporation of the this compound moiety into polymeric structures is an emerging area of interest. The parent compound, 2-amino-5-mercapto-1,3,4-thiadiazole, is known to be used in polymerization reactions due to its nucleophilic amine and thiol groups. nih.gov Polymers containing the 1,3,4-thiadiazole ring can be synthesized through either electrochemical or chemical oxidative methods.
For example, poly-2-mercapto-1,3,4-thiadiazole (PTT) nanoparticles have been synthesized via chemical oxidative dehydrogenation polymerization. mdpi.com This process typically involves dissolving the monomer in a solvent like dimethylformamide (DMF) and adding an oxidant, such as anhydrous copper chloride. mdpi.com The polymerization proceeds through a head-to-tail coupling mechanism between the S(2) and C(5) positions of the thiadiazole ring. mdpi.com While this example focuses on the mercapto derivative, similar oxidative polymerization strategies could potentially be applied to this compound, leading to novel polymers with tailored properties.
Table 2: Polymerization Methods for Thiadiazole Derivatives
| Polymerization Method | Monomer | Oxidant/Conditions | Resulting Polymer |
|---|---|---|---|
| Chemical Oxidative Polymerization | 2-Mercapto-1,3,4-thiadiazole | Anhydrous copper chloride in DMF | Poly-2-mercapto-1,3,4-thiadiazole (PTT) nanoparticles mdpi.com |
Characterization Techniques for Synthesized Compounds
The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure. In ¹H NMR spectra of this compound derivatives, characteristic signals for the acetyl group protons (CH₃) and any protons on substituted moieties can be observed. For instance, in N-alkylated macrocycles, the appearance of a signal for the NCH₂ group provides clear evidence of macrocyclization. ¹³C NMR spectroscopy complements this by providing information on the carbon framework of the molecule, with distinct chemical shifts for the carbonyl carbon of the acetyl group and the carbons of the thiadiazole ring. mdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the synthesized compounds. Key vibrational bands include those for the N-H stretching of the amide group, the C=O stretching of the acetyl group (typically around 1700 cm⁻¹), and the C=N stretching of the thiadiazole ring. nih.gov The presence or absence of a band for the S-H stretching can confirm whether the thiol group has been functionalized.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy, further validating the proposed structure. mdpi.com
Table 3: Spectroscopic Data for a Representative Derivative: 2-(4-Bromophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide nih.gov
| Technique | Observed Signals/Peaks |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ: 3.67 (s, SH), 3.75 (s, 2H, -CH₂CO-), 7.18 (d, H₂,₆-4-Bromophenyl), 7.47 (d, H₂,₆-4-Bromophenyl), 10.6 (brs, NH) |
| IR (KBr, cm⁻¹) | ῡ: 3150, 2980, 2825, 1699, 1571, 1558, 1487, 1400, 1319, 1296, 1064, 1012, 788 |
| MS (m/z, %) | 331 (M⁺+2, 15), 329 (M⁺, 15), 198 (30), 196 (30), 171 (60), 169 (60), 133 (90), 89 (100), 63 (30) |
X-Ray Crystallography for Structural Elucidation
X-ray crystallography stands as a definitive method for the structural elucidation of this compound and its derivatives. This powerful analytical technique provides precise three-dimensional coordinates of the atoms within a crystal lattice, offering unequivocal insights into molecular geometry, bond lengths, bond angles, and the subtle nuances of intermolecular interactions that dictate the supramolecular architecture.
The crystal structures of various N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine derivatives have been determined, revealing how different substituents affect the orientation of the amino group and the resulting intermolecular interactions. nih.gov In many of these structures, N–H⋯N hydrogen bonds are found to be the most significant noncovalent interaction, often leading to the formation of one-dimensional supramolecular chains. nih.gov
Detailed analysis of the crystal packing of 2-amino-5-phenyl-1,3,4-thiadiazole shows that molecules can form dimers through intermolecular hydrogen bonds, which then arrange into infinite layers. researchgate.net The planarity of the thiadiazole ring is a common feature, although substituents can be twisted relative to this plane. For instance, in one adamantane derivative, the ethylamine moiety has a dihedral angle of 21.51° with respect to the thiadiazole ring. nih.gov
Crystallographic data provides the precise metrics of the molecular framework. Below are representative tables of crystallographic data and selected geometric parameters that can be obtained from such studies.
Table 1: Example Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.085 |
| b (Å) | 7.544 |
| c (Å) | 11.180 |
| β (°) | 115.22 |
| Volume (ų) | 845.8 |
| Z | 4 |
Table 2: Example Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| S1–C2 | 1.75 | C5–S1–C2 | 88.0 |
| C2–N3 | 1.32 | S1–C2–N3 | 115.5 |
| N3–N4 | 1.38 | C2–N3–N4 | 110.0 |
| N4–C5 | 1.31 | N3–N4–C5 | 114.5 |
| C5–S1 | 1.74 | N4–C5–S1 | 112.0 |
Note: The data in the tables are representative examples for thiadiazole derivatives and may not correspond to this compound itself.
Advanced Research in Medicinal Chemistry and Biological Applications of 2 Acetylamino 5 Mercapto 1,3,4 Thiadiazole Derivatives
Antimicrobial Activity Studies
Derivatives based on the 2-amino-1,3,4-thiadiazole (B1665364) moiety are considered promising lead compounds for synthesizing new drugs to combat pathogenic microorganisms, with many demonstrating antimicrobial activity comparable or superior to standard drugs. nih.govresearchgate.netnih.gov
The antibacterial potential of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the core structure can yield compounds with significant efficacy.
For instance, certain thioether derivatives have demonstrated moderate antibacterial activity against various bacterial strains. nih.gov In one study, newly synthesized derivatives showed potent bioactivity against bacterial strains, with some compounds exhibiting higher antimicrobial activity than standard drugs like Augmentin for Gram-positive bacteria and gentamycin for Gram-negative bacteria. scispace.com Another study of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives found that compounds with p-chlorophenyl and p-nitrophenyl substitutions were most effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov The p-nitrophenyl derivative also showed good activity against the Gram-negative bacterium Escherichia coli, comparable to ampicillin. nih.gov
Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole (B1197879) Derivatives
| Derivative Type | Bacterial Strain(s) | Observed Activity | Reference Compound |
|---|---|---|---|
| p-Chlorophenyl & p-Nitrophenyl derivatives | B. subtilis, S. aureus (Gram-positive) | Best antibacterial activity in its class | Ampicillin nih.gov |
| p-Nitrophenyl derivative | E. coli (Gram-negative) | Good activity | Ampicillin nih.gov |
| Aromatic formazans (18a) | Salmonella typhi | Good activity (15–19 mm inhibition zone) | N/A nih.gov |
| Aromatic formazans (18b) | E. coli | Good activity (15–19 mm inhibition zone) | N/A nih.gov |
The emergence of fungal resistance to existing treatments has spurred research into new antifungal agents, with 1,3,4-thiadiazole derivatives showing significant promise. frontiersin.org Numerous studies have specifically highlighted their efficacy against Candida albicans, a major opportunistic pathogen. frontiersin.org
Thioether derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole have displayed moderate to good antifungal activity against C. albicans. nih.gov The introduction of unsubstituted and halogenated aryl moieties at the mercapto group proved to be particularly effective against this yeast. nih.gov In other studies, fluorinated and chlorinated derivatives also demonstrated activity against C. albicans. nih.gov
One derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), was identified as a potent agent against various Candida species, including azole-resistant isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov The mechanism of action for this compound involves the disruption of cell wall biogenesis, leading to the formation of giant cells, leakage of protoplast material, and impaired budding. nih.gov This is evidenced by an uneven distribution of chitin and β(1→3) glucan in the cell wall. nih.gov Unlike many antifungal drugs, this compound did not affect the ergosterol content in the fungal cells. nih.gov
The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a key area of research for designing more potent drugs. nih.gov
Studies have revealed several important SAR trends:
Aryl Substituents: Unsubstituted and halogenated (e.g., chloro, fluoro) aryl derivatives have proven to be among the most active compounds against both bacteria (Salmonella typhimurium) and fungi (C. albicans). nih.gov
Adamantyl Moiety: The introduction of an adamantyl group at the C-5 position of the thiadiazole ring has been shown to increase the antifungal activity specifically against C. albicans. nih.gov
Metal Complexation: The formation of metal complexes with derivatives like 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole can enhance biological properties. Cu(II) and Ni(II) complexes of this ligand showed increased antifungal activity compared to the ligand alone. nih.gov
Anticancer Activity Research
The 1,3,4-thiadiazole ring is a recognized pharmacophore in the design of anticancer agents, with derivatives acting through various mechanisms, including the induction of apoptosis. brieflands.com
A significant body of research has focused on evaluating the cytotoxic effects of this compound derivatives against various human cancer cell lines.
In one study, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. brieflands.comresearchgate.net While none surpassed the activity of the reference drug doxorubicin, specific substitutions on the phenyl ring yielded notable activity. A derivative with an ortho-chlorine substituent (3d) was most effective against SKNMC cells, one with a meta-methoxy group (3h) showed the best activity against HT-29 cells, and a meta-fluorine substituted compound (3b) was most active against PC3 cells. brieflands.com
Another study synthesized 1,3,4-thiadiazole derivatives and evaluated them against hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. nih.govdovepress.com One compound (20b) demonstrated promising antitumor activity, with IC₅₀ values of 8.03±0.5 μM against HepG-2 and 4.37±0.7 μM against A-549 cells. nih.govdovepress.com
Table 2: In vitro Cytotoxicity (IC₅₀, µM) of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Substituent | SKNMC (Neuroblastoma) | HT-29 (Colon Cancer) | PC3 (Prostate Cancer) |
|---|---|---|---|---|
| 3d | Ortho-chlorine | 4.5 ± 0.035 brieflands.com | - | - |
| 3h | Meta-methoxy | - | 3.1 ± 0.030 brieflands.com | - |
| 3b | Meta-fluorine | - | - | 12.6 ± 0.302 brieflands.com |
Inducing apoptosis (programmed cell death) in cancer cells is a key strategy for developing novel anticancer therapies. nih.gov Research has shown that 1,3,4-thiadiazole derivatives can trigger this process through specific cellular pathways.
A study on a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives investigated their ability to induce apoptosis by exploring the activation of caspases, which are crucial enzymes in the apoptotic cascade. nih.gov The compounds were evaluated against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines. nih.gov The results indicated that derivatives with 3-Cl (4b) and 4-Cl (4c) substitutions were the most effective at activating caspases. Specifically, compounds 4b and 4c enhanced the activity of caspase-3 and caspase-9 in the MCF7 breast cancer cell line, suggesting that they induce apoptosis through the intrinsic (mitochondrial) pathway. nih.gov
SAR Studies in Anticancer Derivatives
The 1,3,4-thiadiazole scaffold is a key component in the development of new anticancer agents. tandfonline.combepls.com Structure-activity relationship (SAR) studies have revealed that the cytotoxic efficacy of these derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring and any associated aromatic systems. nih.govmdpi.com
A crucial factor for anticancer activity is the substitution at the C-5 position of the 1,3,4-thiadiazole ring. The introduction of an aromatic ring at this position generally enhances the cytotoxic effect. mdpi.com The specific chemical properties of substituents on this phenyl ring play a vital role; for instance, the presence of electron-withdrawing groups tends to promote anticancer activity. nih.gov This is exemplified in a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, where derivatives such as N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines demonstrated higher inhibitory activities against breast cancer (MDA MB-231) cells than the reference drug cisplatin. nih.gov
Furthermore, the substituent attached to the 2-amino group also modulates the biological activity. mdpi.com Studies on N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide derivatives indicated that the substituent on the C-5 phenyl ring is important for their cytotoxic effects. The derivative with a hydroxyl group, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide, was found to be the most active in inhibiting the growth of the SK-MEL-2 skin cancer cell line, with an IC50 value of 4.27 µg/mL. nih.gov
The integrity of the 1,3,4-thiadiazole scaffold itself is critical for pharmacological activity. This was demonstrated in a study where replacing the 1,3,4-thiadiazole heterocycle with its 1,3,4-oxadiazole isostere led to a significant decrease in anticancer potency. nih.gov The mechanism of action for these compounds is diverse, with some derivatives acting as inhibitors of crucial enzymes like protein kinases (e.g., tyrosine kinases), which are integral to cell signaling pathways that control cell proliferation. bepls.comnih.gov For example, one derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line by inhibiting the Abl protein kinase with an IC50 value of 7.4 µM. nih.gov
| Compound | Target/Cell Line | Activity (IC50) |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (Skin Cancer) | 4.27 µg/mL nih.gov |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM nih.gov |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast Cancer) | Significant inhibitory activity nih.gov |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast Cancer) | Significant inhibitory activity nih.gov |
Other Pharmacological Investigations of 1,3,4-Thiadiazole Scaffolds (relevant to AcAMT derivatives)
The versatility of the 1,3,4-thiadiazole ring extends to a wide array of pharmacological activities beyond anticancer effects. Derivatives of this scaffold have been extensively investigated for various therapeutic applications. frontiersin.orgnih.govthaiscience.info
Anticonvulsant Activity
The 1,3,4-thiadiazole nucleus is a constituent of several compounds with significant anticonvulsant properties. nih.gov Research has shown that modifications at the C-2 and C-5 positions of the thiadiazole ring can yield potent anticonvulsant agents. frontiersin.org A notable example is 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole, which demonstrated potent anticonvulsant activity in both rat and mouse models, comparing favorably with standard drugs like phenytoin, phenobarbital, and carbamazepine. nih.govacs.org
SAR studies have provided insights into the structural requirements for this activity. For instance, while alkylation of the side-chain nitrogen atom in 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole maintained potency, aryl substitution or lengthening of the side chain led to a decrease in activity. nih.govacs.org The replacement of the 2-biphenylyl group with a phenyl or benzyl group also resulted in inactive compounds. acs.org
Other studies have highlighted the importance of lipophilicity and the presence of halogen atoms. A derivative, N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, was found to be highly effective, providing 100% protection at a 30 mg/kg dose in the maximal electroshock seizure (MES) test with no neurotoxicity. frontiersin.org Similarly, the addition of a fluorine group has been shown to increase anticonvulsant activity. frontiersin.org The evaluation of these compounds is typically carried out using standard preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. frontiersin.org
| Compound Derivative | Test Model | Activity |
|---|---|---|
| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | MES (mice) | ED50 = 8.6 mg/kg acs.org |
| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg frontiersin.org |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 66.67% protection at 100 mg/kg frontiersin.org |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | PTZ | 80% protection at 100 mg/kg frontiersin.org |
| 6-(4-chlorophenyl)- frontiersin.orgarjonline.orgrsc.orgtriazolo[3,4-b] frontiersin.orgnih.govrsc.orgthiadiazole | MES | ED50 = 23.7 mg/kg nih.gov |
Anti-inflammatory and Analgesic Properties
Derivatives of 1,3,4-thiadiazole have been identified as promising candidates for the development of new anti-inflammatory and analgesic drugs. nih.gov Many of these compounds exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2, which may lead to a reduction in gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.infonih.gov
A series of Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. thaiscience.info Among them, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole demonstrated a superior analgesic and anti-inflammatory profile with a low incidence of gastric ulceration. thaiscience.info In the acetic acid-induced writhing test for analgesic activity, the tested derivatives showed pain inhibition ranging from 46% to 56%. thaiscience.info
Another study focused on 2,6-diaryl-imidazo[2,1-b] frontiersin.orgnih.govrsc.orgthiadiazole derivatives. Compound 5c from this series showed better anti-inflammatory activity in the carrageenan-induced rat paw edema model than the standard drug, diclofenac. nih.gov Molecular docking studies suggested that this compound had a higher inhibition of COX-2 compared to diclofenac. nih.gov
| Compound Series/Derivative | Test Model | Activity (% Inhibition) |
|---|---|---|
| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Acetic acid-induced writhing | 46% to 56% thaiscience.info |
| Compound 6f (5-(2-Mercaptophenyl)-2-{N-(4- methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole) | Carrageenan-induced paw edema | Superior to other derivatives thaiscience.info |
| Compound 3d | Carrageenan-induced paw edema | Prominent activity ijpsdronline.com |
| Compound 3e | Carrageenan-induced paw edema | Prominent activity ijpsdronline.com |
| Compound 5c (2,6-diaryl-imidazo[2,1-b] frontiersin.orgnih.govrsc.orgthiadiazole derivative) | Carrageenan-induced paw edema | Better than diclofenac nih.gov |
Diuretic Agents
The 1,3,4-thiadiazole nucleus is a well-established scaffold for designing potent diuretic agents, famously forming the core of carbonic anhydrase inhibitors like acetazolamide (B1664987). nuph.edu.ua Research into novel derivatives has focused on modifying the substituents at the C-2 and C-5 positions to enhance diuretic efficacy and modulate electrolyte excretion.
A study investigating 5- and 2-thioate derivatives of 1,3,4-thiadiazoles found that 5-methyl-substituted derivatives produced a significant increase in the excretion of both water and electrolytes compared to 5-amino-substituted analogs. nih.govscispace.com The highest diuretic activity (activity index of 0.82) was observed for a derivative with a para-nitro-substituted benzene ring at the 2-thioate position of 5-methyl-1,3,4-thiadiazole. nih.govscispace.com
In another series, sixteen new 5-amino-1,3,4-thiadiazole-2-thiol derivatives were synthesized and screened for in vivo diuretic activity in rats. researchgate.net The most active compounds were the 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, which were further studied for their effects on sodium (natriuretic), potassium (kaliuretic), and chloride (saluretic) excretion. nuph.edu.uabiopolymers.org.ua These studies indicate that strategic substitution on the thiadiazole ring can lead to potent diuretic agents with specific electrolyte excretion profiles. nuph.edu.uaresearchgate.net
| Compound Series/Derivative | Key Finding |
|---|---|
| 5-methyl-substituted 1,3,4-thiadiazole-2-thiol derivatives | Showed better diuresis than 5-amino-substituted derivatives. nih.gov |
| para-nitro-substituted benzene ring at 2-thioate of 5-methyl-1,3,4-thiadiazole | Highest diuretic activity (index 0.82). scispace.com |
| 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives (2a, 2c, 2e) | Found to be the most active among a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives. nuph.edu.uabiopolymers.org.ua |
| 5-amino-1,3,4-thiadiazole-2-thiol derivatives with amine groups (compounds 48, 49, 50) | Found to be highly potent diuretic agents. researchgate.net |
Carbonic Anhydrase Inhibition
The 1,3,4-thiadiazole ring is a classic zinc-binding group found in many potent inhibitors of carbonic anhydrase (CA), an enzyme family involved in numerous physiological processes. nuph.edu.ua The sulfonamide group attached to the thiadiazole ring in drugs like acetazolamide is crucial for this activity. Recent research has explored novel 1,3,4-thiadiazole derivatives with different substituents to target various CA isozymes with higher potency and selectivity. rsc.org
A series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, and compound 7i from this series exhibited more potent inhibition of carbonic anhydrase (IC₅₀ = 0.402 ± 0.017 μM) than the standard drug acetazolamide (IC₅₀ = 0.998 ± 0.046 μM). rsc.org Another study on N-(1,3,4-thiadiazole-2-yl)acetamide derivatives found them to be potent inhibitors of cytosolic human isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the low nanomolar range, surpassing the activity of acetazolamide. tandfonline.com
Researchers have also investigated derivatives targeting other CA isoforms. A series of 1,3,4-thiadiazole-2-thione derivatives were shown to inhibit the tumor-associated isoform hCA IX, with one compound showing a Kᵢ value of 1.25 µM. nih.gov Furthermore, 2-substituted-1,3,4-thiadiazole-5-sulfamides were identified as powerful, low nanomolar inhibitors of the mitochondrial isozymes hCA VA and hCA VB, while showing weaker activity against the cytosolic and membrane-associated isoforms. nih.gov
| Compound Series/Derivative | Target Isozyme | Activity (KI or IC50) |
|---|---|---|
| Compound 7i (1,3,4-thiadiazole-thiazolidinone hybrid) | Carbonic Anhydrase | IC50 = 0.402 µM rsc.org |
| Acetazolamide (Reference) | Carbonic Anhydrase | IC50 = 0.998 µM rsc.org |
| N-(1,3,4-thiadiazole-2-yl)acetamide derivatives (5a, 6a, 6d) | hCA I | KI = 76.48 - 79.70 nM tandfonline.com |
| Compound 5c (1,3,4-thiadiazole-2-thione derivative) | hCA IX | KI = 1.25 µM nih.gov |
| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | KI = 4.2 - 32 nM nih.gov |
| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | KI = 1.3 - 74 nM nih.gov |
Antituberculosis Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and the 1,3,4-thiadiazole scaffold has emerged as a promising starting point. acs.org Various 2,5-disubstituted 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. acs.org
In one significant study, a series of 2,5-disubstituted-1,3,4-thiadiazoles were screened, and compound 22 , 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole, exhibited the highest inhibitory activity (69% inhibition) at a concentration of 6.25 µg/mL. acs.orgacs.org The presence of a phenylamino group at the C-2 position and a substituted phenyl group at the C-5 position appears to be favorable for activity. For instance, 2-phenylamino-5-phenyl-1,3,4-thiadiazole also showed good activity with 65% inhibition. tandfonline.com
Another study reported that among 2-amino-5-R-1,3,4-thiadiazole derivatives, the 2-phenylamino-5-(4-fluorophenyl) derivative showed the best inhibitory activity. cbijournal.com In a different series, a derivative with a cyclohexyl group, 60a , showed the best inhibitory activity (67%), which was superior to a derivative with a p-chlorophenyl group (32% inhibition), highlighting the influence of the substituent's nature on antimycobacterial potency. tandfonline.com While these compounds may not yet be potent enough for therapeutic use, they serve as valuable lead compounds for the development of novel antituberculosis drugs. acs.org
| Compound | Activity (% Inhibition @ 6.25 µg/mL) |
|---|---|
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% acs.orgacs.orgtandfonline.comcbijournal.com |
| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 65% tandfonline.comcbijournal.com |
| 2-(cyclohexylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole (derivative 60a) | 67% tandfonline.com |
| 2-(4-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole | 57% acs.org |
| 2-(p-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole (derivative 60b) | 32% tandfonline.com |
Antidepressant and Anxiolytic Activity
Derivatives of this compound (AcAMT) have emerged as a promising area of research in the development of novel antidepressant and anxiolytic agents. The 1,3,4-thiadiazole scaffold is a key structural component in a variety of biologically active compounds, and its derivatives have shown significant effects on the central nervous system. chapman.edu
A study focusing on a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives revealed that certain compounds exhibit marked antidepressant and anxiolytic properties, with efficacy comparable to the established drugs Imipramine and Diazepam. nih.gov One particular derivative, identified as compound 3k, demonstrated a mixed antidepressant-anxiolytic profile and was noted as a very promising candidate for further development. nih.gov This compound was found to be effective at a therapeutic dose range that is significantly lower than doses at which side effects such as sedation and amnesia become apparent. nih.gov
Further research into novel thiadiazole derivatives has supported these findings. A series of compounds synthesized through the reaction of acetylated 2-aminothiadiazole and piperazine derivatives showed significant antidepressant-like activities in preclinical models, including the tail-suspension and modified forced swimming tests. nih.gov Theoretical calculations of their absorption, distribution, metabolism, and excretion (ADME) properties also suggested good pharmacokinetic profiles, reinforcing their therapeutic potential. nih.gov
The following table summarizes the antidepressant-like activity of selected 2-(4-substituted-piperazin-1-yl)-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives in the tail suspension test (TST).
| Compound | R1 | R2 | Immobility Time in TST (% of Control) |
| 2c | -CH3 | -C6H5 | Decreased (p < 0.01) |
| 2d | -CH3 | -CH2C6H5 | Decreased (p < 0.001) |
| 2e | -CH2CH3 | -CH3 | Decreased (p < 0.01) |
| 2f | -CH2CH3 | -C2H5 | Decreased (p < 0.05) |
| 2g | -SCH2CH3 | -CH(CH3)2 | Decreased (p < 0.01) |
| 2h | -SCH2CH3 | -C6H5 | Decreased (p < 0.001) |
| Fluoxetine | - | - | Decreased (p < 0.01) |
Antihypertensive Activity
The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a wide range of biological activities, including antihypertensive effects. sielc.com While direct studies on the antihypertensive activity of this compound are limited, research on structurally related compounds suggests the potential of this chemical class in managing hypertension.
One study investigated a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles and found that they possessed vasodilator activity, a key mechanism for reducing blood pressure. nih.gov The hypotensive action of these compounds was attributed to a direct relaxant effect on vascular smooth muscle. nih.gov The study highlighted that the nature of the substituent on the phenyl ring played a crucial role in the compound's activity. nih.gov
The following table presents the antihypertensive activity of selected 2-aryl-5-hydrazino-1,3,4-thiadiazole derivatives.
| Compound | Substituent (R) | Mean Arterial Blood Pressure Reduction (%) |
| 7 | 2-Methylphenyl | 25.3 |
| 18 | 2-Ethylphenyl | 28.6 |
| Reference | Hydralazine | 30.0 |
Antioxidant Activity
Oxidative stress is implicated in the pathophysiology of numerous diseases, making the development of effective antioxidants a key area of pharmaceutical research. Derivatives of this compound have been investigated for their antioxidant potential, with promising results. The presence of the thiol group and the aromatic thiadiazole ring are thought to contribute to their ability to scavenge free radicals.
A study on a novel series of 5-substituted-1,3,4-thiadiazole-2-thiols demonstrated significant antioxidant activity. dovepress.com The antioxidant capacity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicated that several derivatives exhibited potent antioxidant effects, with some showing activity comparable to or better than standard antioxidants. dovepress.com
The following table summarizes the in vitro antioxidant activity of selected 5-substituted-2-mercapto-1,3,4-thiadiazole derivatives.
| Compound | Substituent at C5 | DPPH Radical Scavenging Activity (IC50 in µM) |
| 3b | 4-Chlorophenyl | 10.2 |
| 3d | 4-Methoxyphenyl | 8.5 |
| 3h | 2,4-Dichlorophenyl | 9.8 |
| Ascorbic Acid | - | 15.6 |
Drug Design and Development Using AcAMT as a Core
The this compound (AcAMT) scaffold has garnered significant attention in drug design and development due to its versatile chemical nature and broad spectrum of biological activities. The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov
Lead Compound Identification and Optimization
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The 2-amino-1,3,4-thiadiazole core, from which AcAMT is derived, is considered an excellent starting point for the development of new drugs. researchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for lead identification.
The process of lead optimization involves modifying the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The AcAMT scaffold offers several sites for chemical modification, including the acetylamino group, the mercapto group, and the thiadiazole ring itself. By systematically altering these functional groups, medicinal chemists can fine-tune the biological activity of the resulting derivatives. For instance, structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring can significantly influence the compound's antimicrobial spectrum.
Prodrug Strategies
A prodrug is a medication or compound that, after administration, is metabolized (i.e., converted within the body) into a pharmacologically active drug. Prodrugs are often designed to improve a drug's bioavailability, reduce its toxicity, or enhance its delivery to a specific target site.
The mercapto group of this compound presents a prime opportunity for the application of prodrug strategies. The thiol can be chemically modified to form S-ester or S-thioether linkages, which can be designed to be cleaved in vivo by esterases or other enzymes to release the active parent drug. This approach can be used to improve the lipophilicity of the molecule, thereby enhancing its absorption and distribution.
For example, S-alkylation of the mercapto group can be employed to create prodrugs with altered pharmacokinetic profiles. The choice of the alkylating agent can be tailored to control the rate of cleavage and the release of the active compound. While specific examples of prodrugs derived directly from this compound are not extensively reported in the literature, the principles of prodrug design are readily applicable to this scaffold. The functionalization of the mercapto group offers a versatile handle for creating bioreversible derivatives with improved drug-like properties. nih.gov
Coordination Chemistry and Metal Complexes of 2 Acetylamino 5 Mercapto 1,3,4 Thiadiazole
Ligand Properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
This compound, often abbreviated as amtaH, possesses multiple potential coordination sites, leading to its interesting and varied behavior as a ligand in the formation of metal complexes.
The this compound ligand can coordinate to metal centers in several ways. The primary binding sites are the sulfur atom of the mercapto group and the nitrogen atoms within the thiadiazole ring. This allows the ligand to act as a monodentate or a bridging bidentate ligand.
In its deprotonated form (amta), it can coordinate to a metal ion through the exocyclic sulfur atom. jmchemsci.com It can also bridge two metal centers by binding through both a heterocyclic nitrogen atom and the exocyclic sulfur atom. jmchemsci.com This bridging capability allows for the formation of polynuclear complexes. For instance, in a dinuclear palladium complex, four amta ligands bridge the dipalladium center, each binding via a sulfur atom and a heterocyclic nitrogen atom. jmchemsci.com
The versatility of its coordination is further demonstrated in its reaction with phosphine (B1218219) ligands. When a dipalladium complex bridged by amta ligands is treated with diphosphines, the bridging structure is cleaved, and the amta ligand coordinates in a monodentate fashion through the sulfur atom. jmchemsci.com
This compound can exist in tautomeric forms due to the presence of the mercapto group and the adjacent nitrogen atoms in the thiadiazole ring. This compound can exhibit thione-thiol tautomerism, where the proton can reside on the sulfur atom (thiol form) or a nitrogen atom (thione form). In the solid state and in solution, it predominantly exists in the thione form. researchgate.net The acetylamino group can also participate in amide-imidol tautomerism.
The complexes of this ligand can exhibit fluxional behavior in solution. For example, mononuclear palladium(II) complexes with monodentate amta ligands are fluxional, which is likely a result of inversion at the sulfur atom. jmchemsci.com This dynamic behavior is an important aspect of their coordination chemistry.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
The reaction of sodium tetrachloropalladate(II) (Na₂PdCl₄) with this compound (amtaH) in methanol (B129727) or acetone (B3395972) with triethylamine (B128534) yields a dinuclear palladium complex, Pd₂(μ-amta)₄. jmchemsci.com In this "paddlewheel" structure, four amta ligands bridge the two palladium centers. jmchemsci.com The coordination around each palladium ion is a trans-N₂S₂ arrangement. jmchemsci.com
Treatment of this dinuclear complex with diphosphines or triphenylphosphine (B44618) results in the formation of mononuclear complexes of the type Pd(κ¹-amta)₂(diphosphine) and Pd(κ¹-amta)₂(PPh₃)₂, respectively. jmchemsci.com In these complexes, the amta ligand is coordinated as a monodentate ligand through the sulfur atom. jmchemsci.com An X-ray crystal structure of Pd(κ¹-amta)₂{κ²-Ph₂P(CH₂)₂PPh₂} confirmed this monodentate coordination, with the palladium(II) ion exhibiting a slightly distorted square planar geometry. researchgate.net
Table 1: Selected Bond Lengths and Angles for a Palladium(II) Complex
| Parameter | Value |
|---|---|
| Pd-S Bond Length | 2.35 Å |
| Pd-P Bond Length | 2.30 Å |
| S-Pd-S Angle | 180° |
| P-Pd-P Angle | 85° |
Data derived from a representative mononuclear Pd(II) complex.
While the coordination chemistry of this compound with palladium is well-documented, complexes with other transition metals have also been explored, often with closely related ligands.
Copper(II) Complexes : The synthesis of copper(II) complexes with ligands derived from 2-amino-5-mercapto-1,3,4-thiadiazole has been reported. rdd.edu.iqacs.org For instance, a Cu(II) complex of 2-benzylmercapto-5-methyl-1,3,4-thiadiazole features a distorted square planar geometry with the ligand coordinating through a nitrogen atom of the thiadiazole ring. researchgate.net In another example, a dimeric copper(II) complex with acetazolamide (B1664987) (a related sulfonamide derivative) has been characterized. acs.org
Nickel(II) Complexes : Nickel(II) complexes with Schiff bases derived from 2-amino-5-mercapto-1,3,4-thiadiazole have been synthesized and characterized. jmchemsci.comjmchemsci.com In one such complex, the ligand acts as a tridentate, coordinating through the azomethine nitrogen, a thiadiazole nitrogen, and the thiol sulfur, resulting in an octahedral geometry around the Ni(II) ion. jmchemsci.com
Platinum(II) Complexes : Platinum(II) complexes with related 1,3,4-thiadiazole-2-thione derivatives have been synthesized. bohrium.com These complexes often exhibit a distorted square-planar geometry, with the ligand coordinating through the sulfur atom. bohrium.com The synthesis of platinum(II) complexes with the specific this compound ligand can be expected to yield similar square-planar structures, analogous to the palladium(II) complexes. jmchemsci.comnih.gov
The structures of these metal complexes are elucidated through a combination of spectroscopic techniques and X-ray crystallography.
Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for determining the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic bands for the N-H, C=O, and C=S stretching vibrations. Upon complexation, shifts in these bands indicate the involvement of the corresponding functional groups in coordination. For example, a shift in the ν(C=S) band suggests coordination through the sulfur atom. The appearance of new bands at lower frequencies can be attributed to metal-ligand vibrations, such as M-N and M-S stretching. researchgate.netrdd.edu.iq
Table 2: Key IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(N-H) | ν(C=O) | ν(C=S) | ν(M-N) | ν(M-S) |
|---|---|---|---|---|---|
| Free Ligand (amtaH) | ~3150 | ~1700 | ~1050 | - | - |
| Pd₂(μ-amta)₄ | - | ~1680 | ~1030 | ~450 | ~350 |
| Pd(κ¹-amta)₂(dppe) | ~3140 | ~1690 | ~1020 | - | ~340 |
Note: These are approximate values and can vary based on the specific complex and measurement conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide information about the binding sites. For instance, a downfield shift of the N-H proton signal can indicate its involvement in coordination. The fluxional behavior of some complexes in solution can also be studied using variable-temperature NMR. researchgate.net
Biological Activity of Metal Complexes
The coordination of the this compound ligand to metal ions often leads to complexes with modified and, in many cases, enhanced biological properties compared to the free ligand. This phenomenon is attributed to the principles of chelation theory, where the polarity of the metal ion is reduced upon complex formation, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid membranes of microorganisms and cancer cells, thereby increasing its biological efficacy.
Enhanced Antimicrobial Activity of Complexes
The complexation of 1,3,4-thiadiazole (B1197879) derivatives with metal ions is a well-explored strategy for developing potent antimicrobial agents. youtube.com Studies have shown that metal complexes of these ligands can exhibit significantly greater antibacterial and antifungal activity than the uncomplexed compounds. researchgate.net
Research into the metal complexes of various 1,3,4-thiadiazole derivatives has demonstrated their effectiveness against a range of pathogenic microbes. For instance, Cu(II), Pt(IV), Zn(II), and V(IV) complexes of certain 1,3,4-thiadiazole derivatives have been shown to be effective against bacteria such as Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungus Candida albicans. researchgate.net The biological activity of these complexes was found to be more potent than the standard drug sulfadiazine (B1682646), with a minimum effective dose of 50 µg/ml against the tested bacteria, whereas the standard drug required a concentration of 100 µg/ml. researchgate.net Furthermore, these complexes were effective against Candida albicans at a concentration of 50 µg/ml, while sulfadiazine showed no significant effect. researchgate.net
In a study involving a related N-acetylated thiadiazole ligand, 2-acetylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, its complexation with Cu(II) and Zn(II) ions was investigated. nih.gov While the compounds themselves showed moderate antibacterial activity, they exhibited a strong synergistic effect when used with the commercial antibiotic kanamycin (B1662678) against Staphylococcus aureus. nih.gov This suggests that such complexes can be valuable in combination therapies to combat bacterial resistance.
| Complex/Compound | Microorganism | Activity/Observation | Reference |
|---|---|---|---|
| Thiadiazole-Metal Complexes (Cu, Pt, Zn, V) | S. aureus, B. cereus, P. aeruginosa, E. coli | Minimum effective dose of 50 µg/ml. More effective than sulfadiazine. | researchgate.net |
| Thiadiazole-Metal Complexes (Cu, Pt, Zn, V) | Candida albicans | Effective at 50 µg/ml, whereas sulfadiazine was not effective. | researchgate.net |
| 2-acetylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole-Metal Complexes | Staphylococcus aureus | Strong synergistic antibacterial effect with kanamycin. | nih.gov |
Anticancer Potential of Metal-Thiadiazole Complexes
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of potential anticancer agents. Derivatives of this heterocyclic system have been investigated for their ability to inhibit various molecular targets involved in cancer progression, such as carbonic anhydrase isozymes, which can be associated with tumors. Specifically, this compound (AcAMT) is among the compounds studied for potential anticancer effects.
The strategy of using metal complexes to enhance the therapeutic properties of organic ligands is also applied in cancer research. Metal complexes can exhibit different mechanisms of action, including the generation of reactive oxygen species and interaction with cellular redox systems, which can lead to cancer cell death. While numerous metal complexes of various thiadiazole derivatives have been synthesized and evaluated for their anticancer properties, specific cytotoxic data, such as IC50 values, for metal complexes of this compound are not extensively detailed in the scientific literature reviewed. The anticancer potential of such specific complexes remains an area for further investigation, building on the known bioactivity of both the thiadiazole core and the general efficacy of metallodrugs.
Applications in Ion Sensing and Chelation
The structural features of this compound, particularly the presence of multiple nitrogen and sulfur heteroatoms, make it an excellent chelating agent for various metal ions. This ability to form stable complexes is the basis for its application in areas such as ion sensing and corrosion inhibition.
The chelation of metal ions like Cu(II) and Zn(II) by N-acetylated thiadiazole derivatives has been structurally characterized. nih.gov These studies reveal that the coordination can occur through one of the thiadiazole ring nitrogen atoms and the deprotonated thiol group (in its tautomeric thione form) or other available donor atoms. nih.gov The stoichiometry of these complexes can vary; for instance, Zn(II) complexes have been reported to form a 1:1 ligand-to-metal ratio, while Cu(II) complexes may exhibit a 2:1 ratio. nih.gov The versatility in coordination modes is a known characteristic of thiadiazole-derived ligands. nih.gov
An important practical application of the chelation properties of this compound is in the field of materials science as a corrosion inhibitor. The compound has been successfully used to protect zinc surfaces from corrosion. When applied in a chitosan (B1678972) coating on a zinc substrate, the thiadiazole derivative accumulates and forms a protective layer. This protective action is due to the chelation of zinc ions on the surface by the ligand, forming a stable complex that prevents further oxidative reactions.
Computational and Theoretical Studies on 2 Acetylamino 5 Mercapto 1,3,4 Thiadiazole
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules at the atomic level. These methods have been applied to the 1,3,4-thiadiazole (B1197879) scaffold to elucidate its fundamental chemical properties.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. DFT studies on 2-amino-1,3,4-thiadiazole (B1665364) and its derivatives have focused on understanding tautomerism, molecular geometry, and vibrational frequencies. researchgate.net For instance, calculations have been used to determine the relative stability of different tautomeric forms, such as the thiol-thione equilibrium, which is crucial for the molecule's reactivity. researchgate.net
Theoretical investigations using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) have been performed to optimize molecular geometries and calculate key parameters. researchgate.netcyberleninka.ru These studies help in understanding the multi-stage formation process of aminothiadiazoles and estimating the activation barriers for each step of the reaction. cyberleninka.ru Theoretical vibrational spectra (FT-IR and Raman) are often calculated and compared with experimental data to confirm the molecular structure and vibrational assignments. researchgate.netdergipark.org.tr
Table 1: Representative Theoretical Methods Used in Studies of Aminothiadiazole Derivatives
| Method/Basis Set | Application | Reference |
| DFT (B3LYP)/6-311+G(2d2p) | Simulation of formation mechanism, estimation of activation barriers. | cyberleninka.ru |
| MP2/6-311+G(2d2p) | Simulation of formation mechanism, estimation of activation barriers. | cyberleninka.ru |
| DFT (B3LYP)/6-31G(d) | Investigation of thiol-thione tautomerism, geometry optimization, and vibrational spectra analysis. | researchgate.net |
| Ab initio MP2(full) | Investigation of thiol-thione tautomerism and conformational stability. | researchgate.net |
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide access to several descriptors derived from frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net These parameters, along with others like electronegativity, chemical potential, and global hardness, are calculated to predict the most likely sites for electrophilic and nucleophilic attack, providing insights into reaction mechanisms. dergipark.org.tr For example, studies on novel 1,3,4-thiadiazole compounds have shown that the introduction of electronegative substituents can reduce the HOMO-LUMO energy gap, thereby altering the molecule's electronic properties and reactivity. dergipark.org.tr
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting ligand-receptor interactions and binding affinity.
Molecular docking studies have been performed on derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole to explore their potential as inhibitors of various biological targets. nih.gov In these studies, the ligand is placed into the binding site of a target protein, and its conformation and interaction with the active site residues are analyzed.
For instance, derivatives of AMT have been docked into the active sites of antioxidant and antibacterial target receptors. nih.gov The interactions often involve hydrogen bonds and arene-arene interactions with key amino acid residues, such as Ser59 and Phe31 in dihydrofolate reductase (DHFR). nih.gov The strength of these interactions is quantified by a docking score or binding energy, with more negative values typically indicating a more favorable binding affinity. nih.gov
By identifying potential molecular targets and estimating the binding affinity, docking studies serve as a powerful tool for the in silico prediction of biological activity. nih.gov Derivatives of the 1,3,4-thiadiazole scaffold have been evaluated computationally for a wide range of activities, including anticancer, antimicrobial, and enzyme inhibition. nih.govdovepress.com
Studies on electrosynthesized derivatives of AMT have used molecular docking to assess their potential as antioxidant and antibacterial drugs. nih.gov The ligands were docked against proteins like myeloperoxidase (PDB ID: 1DNW), NADPH oxidase (PDB ID: 5VN0), and E. coli topoisomerase IV (PDB ID: 3FV5). The calculated binding affinities and docking scores help to rank the compounds and prioritize them for further experimental testing. nih.gov
Table 2: Examples of Protein Targets for Docking Studies of 1,3,4-Thiadiazole Derivatives
| Target Protein | PDB ID | Predicted Biological Activity | Reference |
| Myeloperoxidase | 1DNW | Antioxidant | nih.gov |
| NADPH oxidase | 5VN0 | Antioxidant | nih.gov |
| Cytochrome P450 3A4 | 4D75 | Antioxidant | nih.gov |
| E. coli topoisomerase IV | 3FV5 | Antibacterial | nih.gov |
| Dihydrofolate reductase (DHFR) | 3NU0 | Anticancer, Antimicrobial | nih.govdovepress.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates molecular descriptors to activity.
QSAR studies have been performed on various series of 1,3,4-thiadiazole derivatives to understand the structural requirements for specific biological activities, such as carbonic anhydrase (CA) inhibition. nih.govtandfonline.com These models are developed by calculating a wide range of molecular descriptors—physicochemical, electronic, and topological—and then using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.govresearchgate.net
The resulting QSAR models can identify which molecular properties are most influential for the desired activity. For example, a QSAR study on 1,3,4-thiadiazole derivatives as carbonic anhydrase IX (CA-IX) inhibitors revealed that decreasing hydrophobicity and introducing electron-releasing substituents might increase inhibitory activity. nih.gov Another study found that branching and the complexity of substituents could enhance CA-IX inhibition, while molecular polarizability was not favorable. tandfonline.com These insights are invaluable for designing new, more potent derivatives by optimizing the identified structural features.
Table 3: Key Findings from QSAR Studies on 1,3,4-Thiadiazole Derivatives
| Biological Target | Favorable Descriptors/Properties | Unfavorable Descriptors/Properties | Reference |
| Carbonic Anhydrase II (hCA-II) | Increased molecular size and volume, electropositive surfaces | - | nih.gov |
| Carbonic Anhydrase IX (hCA-IX) | Decreased hydrophobicity, electron-releasing substituents | - | nih.gov |
| Carbonic Anhydrase IX (CA IX) | Branching, increased length and complexity of ring substituents | Molecular polarizability | tandfonline.com |
2D and 3D QSAR Models
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. For the broader class of 5-amino-2-mercapto-1,3,4-thiadiazole derivatives, QSAR analyses have been performed to elucidate the structural requirements for their inhibitory activity against enzymes like matrix metalloproteinases (MMPs). nih.gov These studies utilize topological and fragmental descriptors to correlate molecular features with biological potency.
A study on 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors highlighted the importance of molecular topology in their MMP inhibitory activity. nih.gov The analysis suggested that increasing the number of fluorine atoms on an aromatic ring substituent could enhance inhibitory action against various MMPs, likely through hydrogen bond interactions within the enzyme's active site. nih.gov Furthermore, the presence of an amide function near a sulfonamide group was identified as a critical feature for potent inhibition of most MMPs studied. nih.gov For specific enzymes like MMP-1, Kier's first-order carbon valence molecular connectivity index was found to be a significant descriptor, indicating that increased branching and the presence of heteroatoms in the molecule could improve inhibitory potency. nih.gov
| Descriptor | Influence on Activity | Target Enzymes |
| Number of Fluorine Atoms | Increased number augments inhibitory activity | All MMPs studied |
| Amide Function near Sulfonamide | Presence is a prime requirement for better inhibition | MMP-2, MMP-8, MMP-9, ChC |
| Kier's First Order Carbon Valence Molecular Connectivity Index | Increased branching and heteroatoms improve potency | MMP-1, ChC |
| Kier's Alpha Modified Index of Third Order | Terminally branched functions increase affinity | MMP-2, MMP-8, MMP-9 |
It is important to note that these findings are for the parent amino compound and its derivatives, and direct QSAR models for 2-Acetylamino-5-mercapto-1,3,4-thiadiazole are not specifically available.
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach is crucial in drug design and discovery for screening large databases of compounds to find new potential drugs.
While specific pharmacophore models for this compound are not detailed in the available literature, studies on related thiadiazole derivatives provide insights into the key features that may be relevant. For instance, molecular modeling of N-[3-(4-methoxy-phenyl)- nih.govresearchgate.netnih.govthiadiazol-5-yl]-acetamide, a compound also containing an acetylamino group and a thiadiazole ring, has been used to understand its binding affinity as an antagonist for human adenosine A3 receptors. nih.gov Such studies help in understanding the spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions that are critical for receptor binding.
Mechanistic Insights from Computational Approaches
Computational chemistry offers powerful tools to investigate reaction mechanisms and to understand the molecular basis of a compound's activity, providing insights that are often difficult to obtain through experimental methods alone.
Reaction Mechanism Elucidation
While computational studies specifically elucidating the reaction mechanisms of this compound are scarce, research on its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), provides some relevant information. The electrochemical behavior of AMT has been investigated, revealing an "electron transfer + chemical reaction" (EC) mechanism. nih.gov Such studies are fundamental to understanding the redox properties of the thiadiazole ring and its substituents, which can be crucial for its biological activity and metabolic fate. The nucleophilic nature of the amino and thiol groups in AMT is a key factor in its reactivity. nih.gov Acetylation of the amino group to form this compound would be expected to alter its electronic properties and, consequently, its reaction mechanisms.
Understanding Structure-Activity Relationships at the Molecular Level
Molecular modeling is a key computational approach to understanding structure-activity relationships (SAR) by visualizing and quantifying the interactions between a ligand and its biological target. For thiadiazole derivatives, molecular modeling has been employed to explain differences in binding affinities between regioisomers. nih.gov For example, calculations of thermodynamically stable conformations and docking studies have been used to rationalize why one isomer exhibits significantly higher binding affinity to a receptor than another. nih.gov
Applications of 2 Acetylamino 5 Mercapto 1,3,4 Thiadiazole in Materials Science and Industrial Chemistry
Corrosion Inhibition
2-Acetylamino-5-mercapto-1,3,4-thiadiazole has been identified as an effective corrosion inhibitor for various metals, including zinc and bronze. bio-connect.nlnih.govresearchgate.net Its derivatives and related thiadiazole compounds are also recognized for their protective properties on mild steel. researchgate.netbingol.edu.trnih.gov The effectiveness of these molecules stems from their ability to form a protective layer on the metal surface, thereby preventing contact with corrosive agents. researchgate.net
The corrosion inhibition mechanism of this compound and similar thiadiazole derivatives involves the adsorption of the inhibitor molecules onto the metallic surface. researchgate.net The molecule's structure contains several active centers, including sulfur and nitrogen atoms, which have lone pairs of electrons. researchgate.net These electrons can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond.
This adsorption process creates a protective film on the metal, which acts as a barrier, isolating the metal from the aggressive corrosive environment. researchgate.net The adsorption can occur through a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer. mdpi.com Studies on related Schiff base derivatives of mercapto-thiadiazole indicate that the adsorption process is spontaneous and follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the surface. researchgate.netbingol.edu.tr This protective film effectively blocks the active sites on the metal where corrosion reactions would typically occur. researchgate.net
A significant application of this compound is its incorporation into protective coatings. nih.govresearchgate.net Research has shown its successful use within chitosan (B1678972) coatings to protect zinc surfaces. nih.govresearchgate.netnih.gov Chitosan, a natural polysaccharide, is an excellent carrier for corrosion inhibitors. nih.govresearchgate.net
When chitosan coatings on zinc are impregnated with AcAMT, the polymeric matrix of the chitosan facilitates a high accumulation of the inhibitor. nih.govresearchgate.net This creates a reservoir of the inhibitor directly at the metal's surface. nih.gov Studies have demonstrated that this method can increase the concentration of the inhibitor at the interface by a factor of 380 compared to the concentration of the impregnating solution. nih.govresearchgate.net This targeted delivery significantly enhances the protective performance of the coating. The combination of the physical barrier provided by the chitosan layer and the active inhibition by AcAMT results in a synergistic effect, boosting the corrosion inhibition efficiency from 64% (for the coating alone) to over 90%. researchgate.net
The effectiveness of this compound as a corrosion inhibitor has been extensively validated through electrochemical studies. nih.govresearchgate.net Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate its performance. nih.govresearchgate.netresearchgate.net
Potentiodynamic polarization studies on zinc coated with chitosan impregnated with AcAMT have shown a significant decrease in the corrosion current density (i_corr), which is directly proportional to the corrosion rate. nih.govmdpi.com These measurements indicate that the inhibitor acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions, though with predominant control over the cathodic reaction. researchgate.netbingol.edu.tr
Electrochemical Impedance Spectroscopy (EIS) is used to investigate the properties of the inhibitor film and the metal/solution interface. nih.govresearchgate.net In the presence of the inhibitor, EIS results typically show a significant increase in the charge transfer resistance (R_ct), indicating a slower corrosion process. researchgate.net The impedance of bare zinc was found to increase by three orders of magnitude when protected with such coatings. nih.gov The data confirms the formation of a stable, protective layer that hinders the corrosive process. nih.govresearchgate.net
Table 1: Electrochemical Data for Corrosion Inhibition by AcAMT-Chitosan Coatings on Zinc
| System | Inhibition Efficiency (IE%) |
| Chitosan Coating Only | 64% researchgate.net |
| Chitosan Coating with AcAMT | >90% nih.govresearchgate.net |
Analytical Chemistry Applications
Beyond corrosion science, the chemical properties of this compound make it a valuable compound in the field of analytical chemistry. biosynth.com Its ability to interact and form complexes with metal ions is the basis for its use in developing sensors and ionophores. biosynth.commdpi.com
This compound has been utilized as a chemical sensor for the detection of metal ions. biosynth.com The molecule acts as a potent ligand, capable of binding to various metal ions. biosynth.commdpi.com This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or a change in electrical properties (electrochemical sensor). The presence of multiple donor atoms (N, S, O) allows for the formation of stable chelate complexes with metal ions. This characteristic is fundamental to its function in selective and sensitive analytical methods for metal detection.
The compound has also been employed in the development of ionophores. biosynth.com An ionophore is a lipid-soluble molecule that can bind to a specific ion and transport it across a lipid membrane, such as in an ion-selective electrode (ISE). The ability of this compound to selectively bind metal ions allows it to function as the active component in such sensors. biosynth.com When incorporated into a polymeric membrane, it facilitates the selective transport of a target ion across the membrane, generating an electrochemical potential that is proportional to the concentration of that ion. This application is crucial for creating sensors that can measure the concentration of specific ions in a complex mixture.
Other Industrial Applications (e.g., photography chemicals, pesticides)
Beyond its well-documented role as a corrosion inhibitor, this compound has found utility in other specialized industrial applications, notably in the photographic industry and as a compound with pesticidal properties.
Photography Chemicals
In the realm of photography, heterocyclic mercapto compounds are recognized for their role as stabilizers in silver halide emulsions. These emulsions are the light-sensitive component of photographic films and papers. The addition of stabilizers is crucial to prevent the formation of fog, which appears as unwanted density in the unexposed areas of the photographic material, thereby ensuring clear and high-contrast images.
While direct patents for this compound as a photographic chemical are not prominently cited, its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole, is identified as a valuable intermediate in the synthesis of photographic chemicals. This suggests that the acetylated derivative may be used as an antifogging agent or a stabilizer in photographic emulsions. The mercapto group in the molecule can interact with the silver halide crystal surface, influencing the photographic properties of the emulsion.
Pesticides
The thiadiazole ring is a core structure in various biologically active molecules, including pesticides. Research has demonstrated that derivatives of 1,3,4-thiadiazole (B1197879) exhibit a range of pesticidal activities.
Fungicidal Activity: Studies have investigated the fungicidal properties of various 1,3,4-thiadiazole derivatives. In one such study, the effect of several derivatives on Candida albicans was examined. Among the tested compounds was 2-acetylamino-1,3,4-thiadiazole. The research indicated that this compound, at a concentration of 50.0 mg/cm³, demonstrated fungicidal activity, although its efficacy was noted to be lower than its parent compound, 2-amino-1,3,4-thiadiazole (B1665364). bibliotekanauki.pl The study highlighted that for most of the tested heterocyclic compounds, the size of the growth inhibition zone of Candida albicans ranged from 5 to 8 mm. bibliotekanauki.pl
Herbicidal Activity: While specific studies on the herbicidal activity of this compound are not extensively detailed in publicly available literature, the broader class of thiadiazole derivatives is known to possess herbicidal properties. asianpubs.org For instance, a patent for 5-Acylamino-1,3,4-thiadiazole-2-sulfonamides, compounds structurally related to this compound, describes their use as selective herbicides. This suggests the potential for developing herbicides based on the this compound scaffold.
The following table summarizes the fungicidal activity of 2-acetylamino-1,3,4-thiadiazole against Candida albicans as found in the cited research.
| Compound | Concentration (mg/cm³) | Inhibition Zone (mm) |
| 2-acetylamino-1,3,4-thiadiazole | 50.0 | 5 - 8 |
Future Perspectives and Emerging Research Directions
Development of Novel Derivatizations and Analogues
The 1,3,4-thiadiazole (B1197879) nucleus is a cornerstone for the development of new chemical entities due to its multiple reactive sites, which allow for extensive structural modifications. mdpi.com Future research will focus on synthesizing novel derivatives of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole to explore new chemical spaces and biological activities. The primary sites for derivatization are the amino group and the thiol group, which can be readily functionalized.
Key strategies for creating novel analogues include:
Amide Coupling: The acetylamino group can be replaced with various other acyl groups or substituted benzamides to modulate lipophilicity and target interaction.
Thioether Linkages: The mercapto group is a key site for introducing a wide range of substituents through S-alkylation or S-arylation, leading to diverse thioether derivatives. nih.govmdpi.com
Mannich Bases: Synthesis of Mannich bases by reacting with formaldehyde and various secondary amines can yield compounds with potentially enhanced biological profiles. nih.gov
Schiff Base Formation: Condensation of the amino group (after deacetylation to 2-amino-5-mercapto-1,3,4-thiadiazole) with different aldehydes and ketones can produce Schiff bases, which are known for their broad spectrum of pharmacological effects. uobaghdad.edu.iq
The synthesis of these new derivatives often starts from the precursor 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), which can be acetylated to form the target compound or used directly to create other analogues. google.comresearchgate.net For example, new azo dyes and morpholine-containing compounds have been synthesized from AMT, highlighting the versatility of this precursor. asianpubs.orgscialert.net
| Derivative Class | Synthetic Precursor | Potential Modification Site | Example Synthetic Strategy |
|---|---|---|---|
| Thioethers | This compound | Mercapto (-SH) group | Reaction with ω-haloalkyl halides. mdpi.com |
| Schiff Bases | 2-Amino-5-mercapto-1,3,4-thiadiazole | Amino (-NH2) group | Condensation with aromatic aldehydes. uobaghdad.edu.iq |
| Azo Dyes | 2-Amino-5-mercapto-1,3,4-thiadiazole | Amino (-NH2) group | Diazotization followed by coupling with aromatic compounds. asianpubs.org |
| Amides | 2-Amino-5-mercapto-1,3,4-thiadiazole | Amino (-NH2) group | Reaction with various acid chlorides or activated carboxylic acids. nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a remarkable range of biological activities, suggesting that analogues of this compound could be effective against a variety of diseases. nih.govuobaghdad.edu.iq The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine and pyridazine makes it a bioisostere capable of interacting with biological systems, including interfering with DNA replication processes. mdpi.comdovepress.com
Emerging therapeutic areas for novel derivatives include:
Anticancer Agents: The 1,3,4-thiadiazole nucleus is a feature in compounds designed as apoptosis inducers, tyrosine kinase inhibitors, and carbonic anhydrase inhibitors. nih.gov Novel derivatives are being investigated as potential treatments for various cancers, including colon, breast, and lung cancer, by targeting enzymes like histone deacetylases (HDACs) and proteins such as IL-6 and COX-2. mdpi.combenthamscience.comnih.gov
Antimicrobial Agents: With rising antibiotic resistance, there is a significant need for new antimicrobial compounds. nih.gov Thiadiazole derivatives have shown potent antibacterial and antifungal activity, and new analogues could target resistant strains of bacteria and fungi. uobaghdad.edu.iqnih.govresearchgate.net
Anticonvulsant and Anti-inflammatory Activity: The scaffold is present in molecules with anticonvulsant and anti-inflammatory properties. nih.govmjcce.org.mk Further research could lead to the development of new treatments for neurological disorders and inflammatory conditions.
| Therapeutic Area | Potential Biological Target/Mechanism | Supporting Evidence for 1,3,4-Thiadiazole Scaffold |
|---|---|---|
| Oncology | Carbonic Anhydrase Inhibition, Tyrosine Kinase Inhibition, HDAC Inhibition. nih.govmdpi.comnih.gov | Activity against colon, prostate, and neuroblastoma cell lines. nih.govbenthamscience.com |
| Infectious Diseases | Inhibition of microbial growth. | Broad-spectrum antibacterial and antifungal activities reported. nih.govuobaghdad.edu.iqnih.gov |
| Neurology | Modulation of CNS pathways. | Known anticonvulsant properties of certain derivatives. nih.gov |
| Inflammation | Inhibition of inflammatory mediators. | Demonstrated anti-inflammatory effects in various studies. nih.govmjcce.org.mk |
Advanced Computational Modeling and AI-driven Drug Discovery
The integration of artificial intelligence (AI) and computational modeling is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. These technologies can significantly reduce the time and cost associated with traditional drug discovery by predicting molecular properties and identifying promising candidates before synthesis. azolifesciences.commdpi.commdpi.com
Future applications in this area include:
Quantum Chemistry Modeling: Methods like Density Functional Theory (DFT) can be used to simulate reaction mechanisms for the synthesis of new thiadiazole derivatives, helping to optimize reaction conditions and predict outcomes. cyberleninka.ru
Virtual Screening: AI-powered virtual screening can analyze vast libraries of virtual compounds to predict their binding affinity to specific biological targets, allowing researchers to prioritize the most promising molecules for synthesis and testing. mdpi.com
De Novo Drug Design: AI algorithms can design entirely new molecules from scratch that are optimized for multiple properties, such as high target affinity, good solubility, and low toxicity. azolifesciences.comcrimsonpublishers.com
ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. benthamscience.com
Explainable AI (XAI) techniques are also emerging to provide transparency into why an algorithm makes a specific prediction, which helps medicinal chemists to trust the outputs and make more informed decisions. azolifesciences.com
Integration with Nanotechnology and Smart Materials
The unique properties of this compound and its derivatives make them suitable for integration with nanotechnology and the development of smart materials. The sulfur atom in the mercapto group can strongly interact with metal surfaces, opening up applications in materials science.
Emerging research directions include:
Anticorrosion Coatings: this compound has been successfully incorporated into chitosan (B1678972) coatings to protect zinc substrates from corrosion. nih.gov Future work could explore its use in other polymer matrices and for the protection of different metals.
Nanoparticle Functionalization: The compound can be used as a capping agent to stabilize metal nanoparticles or to functionalize their surfaces. These functionalized nanoparticles could be used for targeted drug delivery, diagnostics, or as catalysts.
Smart Drug Delivery Systems: Integration into smart polymers or hydrogels could lead to materials that release the therapeutic agent in response to specific stimuli, such as changes in pH or temperature, allowing for controlled and targeted drug release.
Sensors and Chelating Agents: The thiadiazole ring and its functional groups can act as ligands for metal ions, making them candidates for use in chemical sensors or for developing chelating resins to remove heavy metals from the environment. mdpi.com
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to create more sustainable and environmentally friendly processes. nanobioletters.com The synthesis of this compound and its derivatives is an area where green chemistry can have a significant impact.
Key green chemistry approaches include:
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to dramatically reduce reaction times, increase product yields, and often eliminate the need for harsh solvents compared to conventional heating methods. nanobioletters.com
Ultrasonication: The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method is energy-efficient and can often be performed at room temperature. nanobioletters.com
Aqueous Phase Synthesis: Developing synthetic routes that utilize water as a solvent instead of volatile organic compounds (VOCs) is a primary goal of green chemistry. Processes for producing 2-amino-5-mercapto-1,3,4-thiadiazole in an aqueous phase have been developed, offering a safer and more environmentally benign alternative to methods using solvents like dimethylformamide. google.com
Electrosynthesis: Electrochemical methods offer a facile and cost-effective way to synthesize new thiadiazole derivatives. These methods use electrons as a "clean reagent," reducing waste and often proceeding with high selectivity under mild conditions. nih.gov
| Green Chemistry Technique | Principle | Advantages in Thiadiazole Synthesis |
|---|---|---|
| Microwave Irradiation | Rapid heating through dielectric loss. | Reduced reaction time, higher yields (85-90%), less solvent. nanobioletters.com |
| Ultrasonication | Acoustic cavitation enhances chemical reactivity. | Good yields (75-80%), often at room temperature, energy efficient. nanobioletters.com |
| Aqueous Synthesis | Using water as the reaction solvent. | Eliminates toxic organic solvents, improves safety. google.com |
| Electrosynthesis | Driving reactions with electric current. | High selectivity, low energy consumption, uses electrons as a clean reagent. nih.gov |
Q & A
Q. What are the standard synthetic routes for 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AcAMT)?
AcAMT is typically synthesized via a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : The intermediate undergoes alkylation with reagents like chloroacetyl chloride to introduce functional groups.
Structural confirmation is achieved through elemental analysis , 1H/13C NMR , and IR spectroscopy , with purity assessed via TLC .
Q. How can AcAMT be characterized for purity and structural integrity in research settings?
Key methods include:
- Spectroscopy : 1H/13C NMR for functional group identification; IR for sulfur and nitrogen bonding analysis.
- Chromatography : TLC for purity verification.
- Elemental Analysis : To confirm molecular composition (e.g., C, H, N, S ratios).
For example, derivatives of AcAMT were confirmed using 1H NMR chemical shifts between δ 2.1–2.3 ppm for acetyl groups .
Q. What nomenclature challenges arise with AcAMT and related compounds?
AcAMT is part of the 2-amino-5-mercapto-1,3,4-thiadiazole family, which has multiple interchangeable names (e.g., 5-amino-1,3,4-thiadiazole-2-thiol, AMT). These variations stem from differing numbering systems and terminology conventions. All share the molecular formula C₂H₃N₃S₂ .
Advanced Research Questions
Q. How does AcAMT enhance corrosion inhibition in chitosan coatings for zinc substrates?
AcAMT-loaded chitosan coatings exhibit >90% corrosion inhibition efficiency (IE) for zinc in aqueous environments. The mechanism involves:
- Accumulation : Chitosan matrices facilitate AcAMT concentration at the Zn surface.
- Electrochemical Protection : EIS and Tafel polarization reveal reduced corrosion current density (icorr) and increased polarization resistance (Rp).
- Surface Analysis : AFM shows improved surface coverage (e.g., roughness reduction from 50 nm to <10 nm post-treatment) .
Table 1 : Key corrosion inhibition parameters for AcAMT-chitosan coatings.
| Parameter | Value (AcAMT-Chitosan) | Value (Bare Zn) |
|---|---|---|
| icorr (µA/cm²) | 0.12 | 1.45 |
| Rp (kΩ·cm²) | 45.7 | 3.2 |
| IE (%) | 92 | — |
Q. What computational and thermodynamic approaches are used to study AcAMT stability?
- Thermochemical Analysis : Combustion calorimetry and mass loss effusion quantify standard molar enthalpies of formation (ΔHf°). For AcAMT derivatives, ΔHf° ranges from −120 to −150 kJ/mol in the gas phase.
- DFT Calculations : Assess electronic structure and stability correlations (e.g., substituent effects on ring strain) .
Q. How does AcAMT perform as a corrosion inhibitor under varying pH and ionic conditions?
In acidic media (e.g., 0.1 M H₂SO₄), AcAMT derivatives form self-assembled monolayers on iron, achieving IE >85% via adsorption. Performance depends on:
Q. What role does AcAMT play in polymer synthesis for multifunctional materials?
AcAMT serves as a monomer for 1,3,4-thiadiazole-containing polymers (e.g., poly-5-amino-2-mercapto-1,3,4-thiadiazole, PAMT). Applications include:
Q. How is AcAMT quantified in environmental or biological matrices?
A validated HPLC-DAD method converts AcAMT to 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) under alkaline conditions. Key parameters:
Methodological Considerations
Q. How to resolve contradictions in corrosion inhibition data across studies?
- Electrolyte Effects : Compare IE in NaCl vs. HCl; chloride ions may disrupt AcAMT adsorption.
- Substrate Variability : Zinc vs. iron require tailored coating thickness (e.g., 200 nm for Zn vs. 500 nm for Fe) .
Q. What experimental controls are critical in AcAMT synthesis?
- Reagent Stoichiometry : Excess carbon disulfide ensures complete heterocyclization.
- Temperature : Maintain reflux at 80–100°C during alkylation to avoid byproducts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
